(3R)-1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-ol
Description
This compound is a chiral pyrrolidine derivative featuring a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group attached via a benzyl linker. The (3R) configuration at the pyrrolidine ring’s third position distinguishes it from its (3S) enantiomer. Its molecular formula is C₁₆H₂₄BNO₃, with a molecular weight of 289.19 g/mol (CAS: 1206641-44-2; MFCD28501980) .
Properties
IUPAC Name |
(3R)-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-5-13(6-8-14)11-19-10-9-15(20)12-19/h5-8,15,20H,9-12H2,1-4H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUJLXMCLUPCB-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC[C@H](C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-ol typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be attached through a borylation reaction using a suitable boron reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the phenyl group.
Reduction: Reduction reactions can occur, especially at the carbonyl groups if present.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or amines are common products.
Substitution: Various substituted phenyl derivatives can be formed.
Scientific Research Applications
G Protein-Coupled Receptors Modulation
One of the primary applications of (3R)-1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-ol is in the development of allosteric modulators for G protein-coupled receptors (GPCRs). These receptors are crucial targets for treating central nervous system disorders. The compound's ability to modulate GPCR activity suggests potential therapeutic applications in neuropharmacology, particularly for conditions like schizophrenia and depression .
Antimicrobial Activity
Research has indicated that derivatives of the pyrrolidine framework, including those containing boron functionalities such as this compound, exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, making them candidates for antibiotic development .
Synthetic Methodologies
The compound serves as a versatile intermediate in organic synthesis. Its unique dioxaborolane moiety allows for various coupling reactions, including Suzuki-Miyaura cross-coupling reactions. This reaction type is pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .
| Reaction Type | Application |
|---|---|
| Suzuki-Miyaura Coupling | Formation of biaryl compounds |
| Boronate Ester Reactions | Synthesis of functionalized pyrrolidine derivatives |
| Nucleophilic Substitution | Generation of diverse chemical libraries |
Nanotechnology
The incorporation of boron-containing compounds into nanomaterials has been explored for their unique electronic properties. The dioxaborolane structure can enhance the stability and functionality of nanostructures used in sensors or drug delivery systems .
Central Nervous System Disorders
A study focused on the design of allosteric modulators targeting GPCRs utilized this compound as a lead compound. The research demonstrated that modifications to the pyrrolidine ring could significantly enhance receptor affinity and selectivity, leading to promising candidates for further development in CNS therapies .
Antimicrobial Screening
In another case study involving the evaluation of various pyrrolidine derivatives for antimicrobial activity, this compound was tested against a panel of bacterial strains. The results indicated a notable reduction in bacterial growth at low concentrations, highlighting its potential as an antibiotic agent .
Mechanism of Action
The mechanism by which (3R)-1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-ol exerts its effects depends on its application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (3R) vs. (3S) Enantiomers
The (3S)-enantiomer (CAS: 1206641-40-8; MFCD28501979) shares identical functional groups but differs in stereochemistry . Such enantiomeric pairs often exhibit divergent biological activities and binding affinities. For example, in chiral catalysts or enzyme inhibitors, the (3R) configuration may favor specific stereoselective interactions due to spatial alignment with target sites.
Heterocyclic Variants
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrazole (FM-1303)
- Structure : Replaces pyrrolidine with a pyrazole ring.
- Key Differences: Pyrazole’s aromaticity and electron-deficient nature alter reactivity in cross-coupling reactions.
4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine (FM-4551)
Boronic Ester Derivatives with Substituted Aromatic Rings
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
- Structure : Pyridine-based boronic ester with a hydroxyl group at the 3-position.
1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole (CAS: 1353003-51-6)
- Structure : Pyrazole with a trifluoromethyl group.
- Key Differences: The electron-withdrawing -CF₃ group enhances metabolic stability and may reduce off-target interactions in drug design.
Physicochemical and Reactivity Comparisons
Molecular Weight and Polarity
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| Target (3R)-Compound | 289.19 | Boronic ester, -OH |
| (3S)-Enantiomer | 289.19 | Boronic ester, -OH |
| FM-1303 (Pyrazole analog) | 272.15 | Boronic ester, pyrazole |
| 6-(Tetramethyl-dioxaborolan-2-yl)pyridin-3-ol | 235.07 | Boronic ester, pyridine, -OH |
The hydroxyl group in the target compound increases polarity, enhancing aqueous solubility compared to non-hydroxylated analogs like FM-1303.
Reactivity in Suzuki-Miyaura Coupling
- Target Compound : The benzyl-linked boronic ester participates in cross-coupling with aryl halides, but steric hindrance from the pyrrolidine ring may slow reaction kinetics compared to less bulky analogs.
- Pyridine Analogs : Aromatic boronic esters (e.g., pyridine-based) often exhibit faster coupling rates due to enhanced stabilization of the transition state .
Biological Activity
The compound (3R)-1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-ol is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₇BNO₂
- Molecular Weight : 239.09 g/mol
- SMILES Notation : CC1(C)OB(OC1(C)C)c2cnc3[nH]ccc3c2
This compound features a pyrrolidine ring substituted with a boron-containing moiety, which is significant for its biological interactions.
Research indicates that compounds containing boron can influence various biological pathways. The specific mechanisms by which this compound exerts its effects may include:
- Enzyme Inhibition : Boron-containing compounds have been shown to interact with enzymes involved in cellular signaling and metabolism.
- DNA Repair Pathway Modulation : Similar compounds have been associated with the modulation of DNA damage response pathways, particularly through inhibition of kinases like ATR (Ataxia Telangiectasia and Rad3-related protein), which is crucial for maintaining genomic stability during replication stress .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
Recent studies have highlighted the potential of boron-containing compounds in cancer therapy. For instance, selective ATR inhibitors have demonstrated efficacy in sensitizing cancer cells to DNA damage, thereby enhancing the effectiveness of chemotherapeutic agents . The specific compound may similarly exhibit anticancer properties through:
- Synergistic Effects with Chemotherapy : By disrupting DNA repair mechanisms in cancer cells, it could enhance the cytotoxic effects of existing chemotherapeutics.
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds have shown promise:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| BAY 1895344 | Selective ATR inhibitor with anticancer activity | |
| PF-06459988 | EGFR T790M mutant inhibitor showing potent anticancer activity |
These findings suggest that further research into this compound could yield significant insights into its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (3R)-1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-ol?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidin-3-ol derivative with a boronate-containing benzyl group. A nucleophilic substitution reaction using a benzyl bromide intermediate and pyrrolidine in ethanol with a base (e.g., K₂CO₃) under reflux is common. Purification may require column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from DMF-EtOH (1:1) to achieve high purity .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure, and ¹¹B NMR to verify boronate ester integrity.
- Mass Spectrometry : HRMS for molecular weight validation.
- X-ray Crystallography : If crystalline forms are obtained, this provides absolute stereochemical confirmation.
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3200–3500 cm⁻¹) .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store solid samples at 0–6°C under inert gas (argon) to minimize hydrolysis of the boronate ester. Solutions should use anhydrous solvents (e.g., THF, DCM). Handling requires a glovebox or nitrogen flow to limit moisture exposure. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential boronate toxicity .
Advanced Research Questions
Q. How can the stereochemical integrity of the (3R)-configuration be preserved during synthesis?
- Methodological Answer : Use enantiomerically pure starting materials or chiral catalysts (e.g., BINOL-derived ligands) during pyrrolidine ring formation. Monitor stereochemistry via chiral HPLC or polarimetry. Recrystallization at low temperatures (-20°C) in protic solvents (e.g., 2-propanol) can enhance enantiomeric excess .
Q. What strategies address contradictory data in assessing hydrolytic stability of the dioxaborolane ring under physiological conditions?
- Methodological Answer : Conduct stability studies in PBS (pH 7.4 and 5.5) at 37°C, analyzing degradation via LC-MS or ¹¹B NMR. Accelerated testing at 50°C models long-term stability. Conflicting results may arise from buffer ionic strength or stabilizers (e.g., glycerol), necessitating controlled replicates .
Q. How can computational methods predict the reactivity of the boronate moiety in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model the Lewis acidity of the boron center, predicting Suzuki-Miyaura coupling efficiency. Parameters like Fukui indices or Mulliken charges guide modifications (e.g., electron-withdrawing substituents) to enhance reactivity. Experimental validation via kinetic studies (e.g., variable-temperature NMR) resolves discrepancies between theoretical and empirical data .
Q. What are the challenges in correlating in vitro and in vivo activity of this compound due to boronate ester hydrolysis?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition) may underestimate hydrolysis rates compared to in vivo models. Use deuterated solvents in NMR or isotopic labeling (¹¹B) to track degradation. Adjust pharmacokinetic models to account for hydrolysis products, and compare with boronic acid analogs .
Data Contradiction Analysis
Q. Why might stability studies report varying half-lives for the dioxaborolane ring?
- Methodological Answer : Discrepancies arise from:
- Solvent Systems : Aqueous vs. anhydrous conditions (e.g., DMSO stabilizes boronate esters better than water).
- Temperature : Elevated temps in accelerated studies may induce non-physiological degradation pathways.
- Analytical Sensitivity : LC-MS vs. ¹¹B NMR may detect different degradation products. Standardize protocols using USP guidelines for harmonization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
